(E)-1-methyl-4-(2-(1-methyl-1H-indol-3-yl)vinyl)pyridin-1-ium iodide
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Overview
Description
(E)-1-methyl-4-(2-(1-methyl-1H-indol-3-yl)vinyl)pyridin-1-ium iodide is a complex organic compound that features a pyridinium core substituted with a vinyl group linked to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-methyl-4-(2-(1-methyl-1H-indol-3-yl)vinyl)pyridin-1-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with 1-methylpyridinium iodide and 1-methyl-1H-indole-3-carbaldehyde.
Reaction Conditions: The key step involves a condensation reaction between the aldehyde group of 1-methyl-1H-indole-3-carbaldehyde and the methyl group of 1-methylpyridinium iodide under basic conditions.
Catalysts and Solvents: Commonly used catalysts include sodium hydroxide or potassium carbonate, and the reaction is often carried out in solvents such as ethanol or methanol.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-1-methyl-4-(2-(1-methyl-1H-indol-3-yl)vinyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the vinyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of saturated pyridinium derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Scientific Research Applications
(E)-1-methyl-4-(2-(1-methyl-1H-indol-3-yl)vinyl)pyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials and as a component in certain chemical sensors.
Mechanism of Action
The mechanism of action of (E)-1-methyl-4-(2-(1-methyl-1H-indol-3-yl)vinyl)pyridin-1-ium iodide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to nucleic acids and proteins, affecting their function.
Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-(2-(1H-indol-3-yl)vinyl)pyridin-1-ium iodide
- 1-methyl-4-(2-(1-methyl-1H-indol-3-yl)ethyl)pyridin-1-ium iodide
Uniqueness
(E)-1-methyl-4-(2-(1-methyl-1H-indol-3-yl)vinyl)pyridin-1-ium iodide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N2.HI/c1-18-11-9-14(10-12-18)7-8-15-13-19(2)17-6-4-3-5-16(15)17;/h3-13H,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSVNOXBAYSRQY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC3=CC=[N+](C=C3)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/C3=CC=[N+](C=C3)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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